molecular formula C18H20ClN3O3S2 B2990415 4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE CAS No. 627834-83-7

4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE

Cat. No.: B2990415
CAS No.: 627834-83-7
M. Wt: 425.95
InChI Key: USGZICBYGVBWTB-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features a combination of aromatic, sulfonyl, and heterocyclic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiophene and dimethylamino groups. The final step often involves the sulfonylation of the aromatic ring with a chlorobenzene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the sulfonyl group or the oxazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as its ability to act as an inhibitor or modulator of certain biological pathways.

Industry

In industry, it might find applications in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE
  • 4-(4-FLUOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE

Uniqueness

The uniqueness of 4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S2/c1-22(2)11-4-10-20-17-18(21-16(25-17)15-5-3-12-26-15)27(23,24)14-8-6-13(19)7-9-14/h3,5-9,12,20H,4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGZICBYGVBWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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